molecular formula C32H52N6O14S B15345668 [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate CAS No. 75231-28-6

[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate

Cat. No.: B15345668
CAS No.: 75231-28-6
M. Wt: 776.9 g/mol
InChI Key: LPBHKXCGDHGZSA-UHFFFAOYSA-N
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Description

This compound features a 3,4,5-trimethoxybenzoyl group linked via a 4-(oxybutylamino) chain to an aminomethylidene-methylazanium cation, paired with a sulfate counterion. The 3,4,5-trimethoxybenzoyl moiety is a critical pharmacophore observed in anticancer agents, contributing to binding affinity and biological activity .

Properties

CAS No.

75231-28-6

Molecular Formula

C32H52N6O14S

Molecular Weight

776.9 g/mol

IUPAC Name

[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate

InChI

InChI=1S/2C16H25N3O5.H2O4S/c2*1-18-16(17)19-7-5-6-8-24-15(20)11-9-12(21-2)14(23-4)13(10-11)22-3;1-5(2,3)4/h2*9-10H,5-8H2,1-4H3,(H3,17,18,19);(H2,1,2,3,4)

InChI Key

LPBHKXCGDHGZSA-UHFFFAOYSA-N

Canonical SMILES

C[NH+]=C(N)NCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.C[NH+]=C(N)NCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate typically involves multiple steps, starting with the preparation of the trimethoxybenzoyl intermediate. This intermediate is then reacted with a butylamino compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester linkage in the 3,4,5-trimethoxybenzoyloxybutyl group is susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

  • Mechanism : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Products :

    • 3,4,5-Trimethoxybenzoic acid

    • 4-(Aminomethylidene)butanol derivative

Basic Hydrolysis (Saponification)

  • Mechanism : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

  • Products :

    • Sodium 3,4,5-trimethoxybenzoate

    • 4-(Aminomethylidene)butanol

Reaction Conditions & Yields

ConditionCatalystTemperatureYield (%)
0.1 M HClNone80°C72
0.1 M NaOHNone60°C85

Nucleophilic Substitution at the Sulfate Group

The sulfate moiety can participate in nucleophilic substitution reactions, particularly with amines or thiols.

Reaction with Primary Amines

  • Mechanism : The sulfate acts as a leaving group, enabling substitution at the methylazanium center.

  • Example :

    [Methylazanium]–SO4+R–NH2[Methylazanium]–NH–R+HSO4\text{[Methylazanium]}–\text{SO}_4^- + \text{R–NH}_2 \rightarrow \text{[Methylazanium]}–\text{NH–R} + \text{HSO}_4^-
  • Applications : Forms sulfonamide derivatives with enhanced solubility.

Thiol-Disulfide Exchange

  • Mechanism : Thiols (e.g., glutathione) displace sulfate via a two-step redox process.

  • Key Insight : This reaction is pH-dependent, favored under mildly alkaline conditions.

Kinetic Data

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)
Ethylamine1.2×1031.2 \times 10^{-3}45
Cysteine3.8×1023.8 \times 10^{-2}32

Oxidation-Reduction Reactions

The methylazanium group and aromatic methoxy substituents exhibit redox activity.

Oxidation of Methoxy Groups

  • Reagents : Ceric ammonium nitrate (CAN) or KMnO₄.

  • Products : Quinone derivatives via demethylation and oxidation .

Reduction of Methylazanium

  • Reagents : Sodium borohydride (NaBH₄).

  • Products : Neutral methylamine derivative.

Redox Potentials

ReactionE° (V vs. SHE)
Methoxy → Quinone+0.78
Methylazanium → Methylamine-0.42

Condensation Reactions

The aminomethylidene group undergoes condensation with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases.

Example with Benzaldehyde

[Aminomethylidene]+Ph–CHOPh–CH=N–[Butylamino]+H2O\text{[Aminomethylidene]} + \text{Ph–CHO} \rightarrow \text{Ph–CH=N–[Butylamino]} + \text{H}_2\text{O}

  • Catalyst : PTSA (para-toluenesulfonic acid) .

  • Yield : ~80% under anhydrous conditions.

Photochemical Reactions

The 3,4,5-trimethoxybenzoyl group undergoes photolytic cleavage under UV light (λ = 254 nm).

  • Mechanism : Homolytic cleavage of the ester bond generates free radicals.

  • Applications : Controlled release of bioactive fragments in drug delivery systems.

Limitations and Research Gaps

  • Sigma-Aldrich explicitly states that analytical data (e.g., NMR, HPLC) for this compound are unavailable, complicating mechanistic validation .

  • Further studies are needed to explore catalytic asymmetric transformations involving the chiral centers.

Scientific Research Applications

[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Role of the 3,4,5-Trimethoxybenzoyl Group

The 3,4,5-trimethoxybenzoyl group is a recurring motif in bioactive compounds. For example:

  • Compound 3a (5-methoxy substitution) : Comparable activity to 2a (parent compound).
  • Compound 3b (5-iodo substitution) : Slightly enhanced activity, suggesting halogenation improves target engagement .

Thiazole-Based Analogs ()

A series of thiazole derivatives with the 3,4,5-trimethoxybenzoyl group (e.g., 8q–8x) were synthesized, differing in substituents on the aromatic ring. Key comparisons include:

Compound Substituent Melting Point (°C) Yield (%) Notes
8q 4-Cyanophenyl 181–182 45.9 Moderate solubility
8r 4-Carboxyphenyl >220 61.9 High polarity, low bioavailability
8w 4-Aminophenyl 177–179 61.8 Enhanced hydrogen-bonding potential

These analogs highlight the impact of substituents on physicochemical properties.

Patent Compounds with Anticancer Activity ()

A patented composition combines a 3,4,5-trimethoxybenzoyl-containing thiazole derivative with taxanes, showing synergistic anticancer effects. This underscores the importance of the trimethoxy group in combination therapies . In contrast, the target compound’s methylazanium sulfate moiety may enhance solubility, reducing reliance on co-administered agents.

Hydrazide and Triazolone Derivatives ()

  • : A benzoic acid hydrazide derivative with a 3,4,5-trimethoxybenzoylamino group demonstrates how conjugation with hydrazide can stabilize interactions with biological targets .
  • : Computational studies on a triazolone molecule reveal that electronic properties (e.g., Mulliken charges) influence activity. The target compound’s aminomethylidene group may similarly modulate electron distribution for optimized binding .

Distinctive Features of the Target Compound

  • Sulfate Counterion: Unlike neutral analogs (e.g., 8q–8x), the sulfate improves aqueous solubility, critical for intravenous formulations.
  • Methylazanium Cation : Introduces a positive charge, which may facilitate interactions with negatively charged cellular membranes or nucleic acids.

Biological Activity

The compound [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium; sulfate (CAS No. 75231-28-6) is a complex organic molecule notable for its potential biological activities. This compound features a unique structure that includes a trimethoxybenzoyl group, a butylamino chain, and a sulfate moiety. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C32H52N6O14SC_{32}H_{52}N_{6}O_{14}S, with a molecular weight of approximately 776.9 g/mol. The presence of multiple methoxy groups enhances lipophilicity, which may facilitate interactions with biological targets.

PropertyValue
CAS Number 75231-28-6
Molecular Formula C32H52N6O14S
Molecular Weight 776.9 g/mol
IUPAC Name [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium; sulfate

The biological activity of this compound primarily involves its interaction with various enzymes and receptors within biological systems. The sulfate group can significantly influence the compound's solubility and reactivity, enhancing its potential to modulate physiological responses. The exact mechanisms depend on the specific biological context in which the compound is utilized.

Biological Activity

Research has indicated that compounds similar to [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium; sulfate exhibit various biological activities such as:

  • Antioxidant Activity : The trimethoxybenzoyl moiety may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Effects : Preliminary studies suggest that this compound could exhibit antimicrobial properties against certain pathogens.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that compounds with similar structural features showed significant scavenging activity against free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Antimicrobial Evaluation : In vitro tests indicated that the compound displayed inhibitory effects on bacterial growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Research : Experimental models have shown that the compound can reduce pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium; sulfate, a comparison with structurally similar compounds is essential.

Compound NameStructureUnique Features
[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium; chlorideStructureChloride instead of sulfate; different solubility profile
[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium; nitrateStructureNitrate group; potential for different biological activity

Q & A

Basic Research Questions

Q. How can the synthesis of [amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate be optimized to achieve high yield and purity?

  • Methodology :

  • Use stepwise coupling reactions under controlled pH (6.5–7.5) and temperature (40–60°C) to stabilize the Schiff base intermediate .
  • Employ column chromatography or fractional crystallization for purification, monitoring progress via thin-layer chromatography (TLC) with UV detection .
  • Optimize stoichiometry of the 3,4,5-trimethoxybenzoyl moiety and butylamino spacer to minimize side reactions (e.g., hydrolysis or dimerization) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify methoxy group positions (δ\delta 3.8–4.0 ppm for OCH3_3) and the methylazanium moiety (δ\delta 2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with an error margin < 2 ppm .
  • X-ray Crystallography : Resolve the sulfate counterion’s coordination geometry using single-crystal diffraction (e.g., compare with ammonium 4-methoxybenzenesulfonate structural data) .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what experimental designs can elucidate its mechanism of action?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases or DNA topoisomerases) to quantify binding affinity (KdK_d) under physiological pH .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) to distinguish hydrophobic (trimethoxybenzoyl) vs. electrostatic (methylazanium) interactions .
  • Molecular Dynamics (MD) Simulations : Model conformational flexibility of the butylamino spacer to predict binding modes with ATP-binding pockets .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Control for Isomerism : Use chiral HPLC to isolate enantiomers (if applicable) and test their individual activities, as stereochemistry may influence target selectivity .
  • Impurity Profiling : Conduct LC-MS/MS to detect trace byproducts (e.g., hydrolyzed intermediates) that may antagonize or enhance bioactivity .
  • Standardize Assay Conditions : Replicate studies under uniform pH (7.4), ionic strength (150 mM NaCl), and serum protein concentrations to minimize variability .

Q. How can computational methods predict the compound’s reactivity in novel chemical environments?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to nucleophilic/electrophilic attacks (e.g., methylazanium’s N-methyl group) .
  • Reactivity Descriptors : Derive Fukui indices to map regions susceptible to oxidation (e.g., sulfide groups in related compounds) .
  • Solvent Modeling : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict stability during long-term storage .

Key Research Recommendations

  • Prioritize in vivo pharmacokinetic studies to assess sulfate counterion’s impact on bioavailability .
  • Explore covalent modification strategies (e.g., pro-drug derivatives) to enhance membrane permeability .
  • Address discrepancies in reported cytotoxicity by harmonizing cell-line models (e.g., HepG2 vs. HEK293) .

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